1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine

Catalog No.
S13774753
CAS No.
M.F
C9H16N4
M. Wt
180.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4...

Product Name

1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine

IUPAC Name

1-[(1-methylcyclopentyl)methyl]triazol-4-amine

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C9H16N4/c1-9(4-2-3-5-9)7-13-6-8(10)11-12-13/h6H,2-5,7,10H2,1H3

InChI Key

XNVPXCYFDMXCJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CN2C=C(N=N2)N

1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound categorized within the triazole family, characterized by its molecular formula C9H16N4C_9H_{16}N_4 and a molecular weight of approximately 180.25 g/mol. This compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. Its unique structure imparts specific chemical and biological properties, making it valuable in various applications, particularly in pharmaceuticals and material science .

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to oxidized derivatives of the triazole ring.
  • Reduction: Reduction can be achieved using lithium aluminum hydride, resulting in reduced forms of the triazole ring.
  • Substitution: The triazole ring allows for nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common reagents and conditions for these reactions include:

  • Oxidation: Hydrogen peroxide in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Research indicates that 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine exhibits potential biological activity. It has been investigated for its antifungal properties, particularly through its mechanism of action that may involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This mechanism suggests its potential as an antifungal therapeutic agent .

The synthesis of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 1-methylcyclopentylmethyl chloride with 1H-1,2,3-triazol-4-amine under basic conditions. Common solvents include dichloromethane or toluene, with bases such as sodium hydroxide or potassium carbonate facilitating nucleophilic substitution.

Alternative synthetic routes for triazole compounds have been reviewed extensively and include methods utilizing azides and alkynes through copper-catalyzed cycloaddition reactions . The adaptability of these methods allows for modifications to yield various derivatives.

The compound finds diverse applications across several fields:

  • Pharmaceuticals: As a potential antifungal agent and bioactive compound.
  • Agriculture: In developing fungicides due to its antimicrobial properties.
  • Material Science: As a building block for synthesizing complex molecules with specific functionalities .

Interaction studies have focused on the compound's ability to bind to specific molecular targets within biological systems. Its interactions may disrupt normal enzymatic functions or cellular processes, contributing to its antifungal effects. Further research is necessary to fully elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine:

Compound NameMolecular FormulaUnique Features
1-MethylcyclopentanolC9H16OC_9H_{16}OContains an alcohol functional group instead of a triazole ring.
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amineC9H15BrN4C_9H_{15}BrN_4Contains a bromine atom that may enhance biological activity.
1-Ethylcyclobutylmethyl]-1H-1,2,3-triazol-4-amineC9H16N4C_9H_{16}N_4Features a different cyclic structure but maintains the triazole framework.

Uniqueness: The presence of the triazole ring in 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine endows it with distinct chemical reactivity and biological properties not found in its analogs. This uniqueness enhances its potential utility in drug development and other applications .

IUPAC Name and CAS Registry Number

The systematic identification of 1-[(1-methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine follows IUPAC nomenclature rules, which prioritize functional group hierarchy and substituent positioning. The compound’s name reflects its triazole core substituted at the 1-position by a (1-methylcyclopentyl)methyl group and at the 4-position by an amine group. The CAS Registry Number, a unique identifier for chemical substances, is 1851586-27-0.

PropertyValue
IUPAC Name1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine
CAS Registry Number1851586-27-0

Molecular Formula and Weight

The molecular formula $$ \text{C}9\text{H}{16}\text{N}_4 $$ indicates nine carbon atoms, sixteen hydrogen atoms, and four nitrogen atoms, arranged to form the triazole ring and its substituents. The molecular weight, calculated as 180.25 g/mol, aligns with the sum of atomic masses derived from the formula.

PropertyValue
Molecular Formula$$ \text{C}9\text{H}{16}\text{N}_4 $$
Molecular Weight180.25 g/mol

The compound’s SMILES representation, NC1=CN(CC2(C)CCCC2)N=N1, provides a linear notation of its structure, highlighting the triazole ring ($$ \text{N}1\text{C}2\text{N}3\text{N}4\text{C}_5 $$), the amine group at position 4, and the branched (1-methylcyclopentyl)methyl group at position 1.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.137496527 g/mol

Monoisotopic Mass

180.137496527 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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